Pyridoxine-d3 Hydrochloride Pyridoxine-d3 Hydrochloride Pyridoxine-d3 is intended for use as an internal standard for the quantification of pyridoxine by GC- or LC-MS. Pyridoxine is a 4-methanol form of vitamin B6 that is converted to pyridoxal 5’-phosphate, the active form of vitamin B6 and an important cofactor for metabolism. Pyridoxine has been used in cell culture media as a precursor to pyridoxal 5’-phosphate.
Pyridoxine hydrochloride is HCl salt of pyridoxine or vitamin B6. It is a water-soluble vitamin which plays an important role in the treatment of roughness, sunburn, acne, and itch of the skin.
Pyridoxine-(methyl-d3) hydrochloride is a deuterated vitamin B6 wherein C-2 methyl protons are replaced by deuterium.
An isotope labelled Pyridoxine. Pyridoxine is a form of vitamin B6 found commonly in food and used as dietary supplement. It can be used to treat and prevent pyridoxine deficiency, sideroblastic anaemia, pyridoxine-dependent epilepsy, certain metabolic disorders, problems from isoniazid, and mushroom poisoning.
Brand Name: Vulcanchem
CAS No.: 1189921-12-7
VCID: VC0196487
InChI: InChI=1S/C8H11NO3.ClH/c1-5-8(12)7(4-11)6(3-10)2-9-5;/h2,10-12H,3-4H2,1H3;1H/i1D3;
SMILES: CC1=NC=C(C(=C1O)CO)CO.Cl
Molecular Formula: C8H8NO3D3·HCl
Molecular Weight: 208.66

Pyridoxine-d3 Hydrochloride

CAS No.: 1189921-12-7

Cat. No.: VC0196487

Molecular Formula: C8H8NO3D3·HCl

Molecular Weight: 208.66

Purity: > 95%

* For research use only. Not for human or veterinary use.

Pyridoxine-d3 Hydrochloride - 1189921-12-7

CAS No. 1189921-12-7
Molecular Formula C8H8NO3D3·HCl
Molecular Weight 208.66
IUPAC Name 4,5-bis(hydroxymethyl)-2-(trideuteriomethyl)pyridin-3-ol;hydrochloride
Standard InChI InChI=1S/C8H11NO3.ClH/c1-5-8(12)7(4-11)6(3-10)2-9-5;/h2,10-12H,3-4H2,1H3;1H/i1D3;
SMILES CC1=NC=C(C(=C1O)CO)CO.Cl
Appearance White Solid
Melting Point >201°C (dec.)

Chemical Identity and Structure

Pyridoxine-d3 Hydrochloride is a deuterated form of pyridoxine hydrochloride, where the methyl group at the C-2 position contains three deuterium atoms instead of hydrogen atoms. This specific isotopic substitution creates a compound with nearly identical chemical behavior to non-deuterated pyridoxine but with a distinct mass that can be differentiated by mass spectrometry techniques.

Basic Information

PropertyInformation
Common NamePyridoxine-d3 Hydrochloride
CAS Number1189921-12-7
Molecular FormulaC8H8D3NO3·HCl
Molecular Weight208.66 g/mol
European Community (EC) Number110-384-2
IUPAC Name4,5-bis(hydroxymethyl)-2-(trideuteriomethyl)pyridin-3-ol;hydrochloride
SynonymsPyridoxol-d3 hydrochloride; Vitamin B6-d3 hydrochloride; Pyridoxine-[D3] HCl

Structural Characteristics

The structural configuration of Pyridoxine-d3 Hydrochloride maintains the core pyridine ring with hydroxyl and hydroxymethyl groups characteristic of pyridoxine. The key distinction is the trideuteriomethyl group at position 2 of the pyridine ring, represented in chemical notations as:

Structural RepresentationFormula
SMILES NotationOC1=C(C([2H])([2H])[2H])N=CC(CO)=C1CO.Cl
InChI1S/C8H11NO3.ClH/c1-5-8(12)7(4-11)6(3-10)2-9-5;/h2,10-12H,3-4H2,1H3;1H/i1D3;
InChI KeyZUFQODAHGAHPFQ-NIIDSAIPSA-N

The structural characteristics of this compound enable its use as an internal standard while maintaining chemical behaviors similar to non-deuterated pyridoxine hydrochloride .

Physical and Chemical Properties

Pyridoxine-d3 Hydrochloride possesses physical and chemical properties that are essential considerations for its application in analytical research.

Physical Properties

PropertyValue
Physical StateWhite to off-white crystalline powder
Solubility≥ 50 mg/mL in DMSO; ≥ 50 mg/mL in water
Storage Temperature-20°C (recommended)
PurityAvailable at ≥98 atom % D, ≥96% (CP)
Isotopic EnrichmentTypically >98% for deuterium incorporation
Mass ShiftM+3 (compared to non-deuterated compound)

Chemical Properties

Pyridoxine-d3 Hydrochloride demonstrates chemical properties similar to non-deuterated pyridoxine hydrochloride, with key differences in mass spectrometric behavior. The deuteration affects certain physicochemical properties:

  • Slightly reduced reaction rates in hydrogen-exchange reactions

  • Distinct fragmentation patterns in mass spectrometry

  • Virtually identical UV-Vis absorption profile to non-deuterated pyridoxine

  • Similar chromatographic retention characteristics with minimal isotope effects

These properties make it particularly valuable as an internal standard without significantly altering the analytical system being studied .

Synthesis and Preparation

The synthesis of Pyridoxine-d3 Hydrochloride involves specialized procedures to incorporate deuterium atoms at the methyl position of pyridoxine.

Synthetic Routes

While detailed synthetic protocols are proprietary to manufacturers, the general approach involves:

  • Starting with pyridoxine hydrochloride as precursor

  • Deuterium exchange at the methyl group using deuterated reagents

  • Purification to achieve high isotopic purity

  • Crystallization as the hydrochloride salt

The process requires careful control to ensure high deuterium incorporation while maintaining the structural integrity of the vitamin B6 scaffold .

Stock Solution Preparation

For analytical applications, proper preparation of stock solutions is critical. The table below provides guidance for preparing solutions of various concentrations:

Desired ConcentrationQuantity of Pyridoxine-d3 HCl
1 mM solution0.2087 g in 1000 mL solvent
5 mM solution1.0433 g in 1000 mL solvent
10 mM solution2.0866 g in 1000 mL solvent

Recommended protocol for stock solution preparation:

  • Weigh the appropriate amount of Pyridoxine-d3 Hydrochloride

  • Dissolve in either DMSO or water (based on application requirements)

  • Store the solution in aliquots to avoid repeated freezing and thawing

  • When stored at -80°C, use within 6 months; at -20°C, use within 1 month

Applications in Analytical Chemistry

Pyridoxine-d3 Hydrochloride has become an indispensable tool in various analytical applications, particularly in quantitative determination of vitamin B6 status in biological samples.

Internal Standard for Mass Spectrometry

The primary application of Pyridoxine-d3 Hydrochloride is as an internal standard for the quantification of pyridoxine by GC- or LC-MS. The incorporation of deuterium creates a compound that:

  • Co-elutes with natural pyridoxine during chromatographic separation

  • Exhibits nearly identical extraction efficiency and recovery

  • Provides distinct mass spectral signals (3 amu higher than pyridoxine)

  • Compensates for matrix effects and instrumental variations

  • Enables accurate absolute quantification of pyridoxine in complex matrices

Method Development and Validation

Pyridoxine-d3 Hydrochloride plays a crucial role in the development and validation of analytical methods for vitamin B6 determination:

  • Establishing calibration curves with consistent response factors

  • Evaluating extraction efficiency and matrix effects

  • Determining limits of detection and quantification

  • Assessing method precision and accuracy

  • Monitoring system performance during routine analysis

Analytical Methods Using Pyridoxine-d3 Hydrochloride

Research employing Pyridoxine-d3 Hydrochloride has led to the development of various analytical methodologies for vitamin B6 quantification.

LC-MS/MS Methods

Multiple reaction monitoring (MRM) parameters for Pyridoxine-d3 Hydrochloride in LC-MS/MS analysis:

ParameterValue
Precursor Ion (m/z)173 [M+H]+
Product Ion (Quantifier) (m/z)155
Fragmentor Voltage94 V
Collision Energy10 eV
Ionization ModePositive electrospray ionization

These parameters allow for selective detection of the internal standard concurrent with analysis of natural pyridoxine and other B6 vitamers .

Chromatographic Conditions

Typical chromatographic conditions employed with Pyridoxine-d3 Hydrochloride include:

  • Reversed-phase columns (C18 or similar stationary phases)

  • Mobile phases containing mixtures of water and organic solvents (acetonitrile or methanol)

  • Addition of modifiers such as formic acid or ammonium formate

  • Gradient elution programs optimized for separation of B vitamin analogs

  • Flow rates typically between 0.2-0.5 mL/min for LC-MS applications

Storage ParameterRecommendation
Temperature-20°C (preferred for long-term storage)
ContainerAirtight, amber containers to protect from light
AtmosphereDry, inert atmosphere when possible
Stock Solution (DMSO)Up to 1 month at -20°C; up to 6 months at -80°C
Stock Solution (Water)Use within shorter timeframes due to potential hydrolysis

Research Applications

Pyridoxine-d3 Hydrochloride has been instrumental in advancing research across several disciplines.

Bioanalytical Research

The compound has enabled significant advancements in bioanalytical methodology:

  • Development of multi-vitamin assays for nutritional status assessment

  • Pharmacokinetic studies of vitamin B6 metabolism

  • Investigation of vitamin B6 status in various disease states

  • Analysis of vitamin B6 content in food and dietary supplements

  • Method validation for clinical diagnostic procedures

Metabolomics and Clinical Research

In metabolomics and clinical research, Pyridoxine-d3 Hydrochloride has contributed to:

  • Understanding vitamin B6 metabolism in various physiological states

  • Identifying biomarkers related to vitamin B6 status

  • Establishing reference ranges for vitamin B6 in diverse populations

  • Investigating drug-vitamin interactions

  • Monitoring vitamin B6 levels in response to therapeutic interventions

Comparison with Related Compounds

Understanding how Pyridoxine-d3 Hydrochloride relates to other vitamin B6 forms provides context for its specific applications.

Comparison with Other Deuterated B6 Analogs

CompoundMolecular FormulaMass ShiftPrimary Application
Pyridoxine-d3 HClC8H8D3NO3·HClM+3Internal standard for pyridoxine
Pyridoxal-d3 HClC8H8D3NO3·HClM+3Internal standard for pyridoxal
Pyridoxamine-d3 HClC8H11D3N2O2·HClM+3Internal standard for pyridoxamine
Pyridoxine-d4C8H7D4NO3M+4Alternative internal standard with higher mass shift
Pyridoxal-5'-phosphate-d3C8H10D3NO6PM+3Internal standard for active B6 coenzyme

Each deuterated analog serves specific analytical purposes, with selection depending on the target analyte and analytical method requirements .

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